molecular formula C11H20N2O2 B2884687 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one CAS No. 2004404-03-7

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

Katalognummer B2884687
CAS-Nummer: 2004404-03-7
Molekulargewicht: 212.293
InChI-Schlüssel: KPAGCBDAJXZVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions. For instance, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one” are reported as follows: Boiling Point is 284ºC at 760 mmHg, Molecular Formula is C13H28Cl2N2, Molecular Weight is 283.28100, and Flash Point is 115.6ºC .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Oxazolidinones, such as Linezolid, have been extensively studied for their effectiveness against gram-positive bacteria, including multidrug-resistant strains. Linezolid's clinical utility in treating nosocomial pneumonia, complicated skin and soft tissue infections, and other infections caused by resistant bacteria has been demonstrated (Rubinstein et al., 2001; Stevens et al., 2002). Additionally, the early bactericidal activity of Linezolid in pulmonary tuberculosis highlights its potential in mycobacterial infection management (Dietze et al., 2008).

Pharmacological Effects

Research has also explored Linezolid's pharmacological profile, including its impact on mitochondrial protein synthesis. Studies suggest that Linezolid-induced lactic acidosis may result from its interaction with mitochondrial ribosomes, hinting at its complex pharmacodynamics beyond its antibacterial activity (Palenzuela et al., 2005). The pharmacokinetic properties of Linezolid, including absorption, distribution, metabolism, and excretion, are crucial for optimizing its therapeutic use and minimizing potential toxicities (Stalker & Jungbluth, 2003).

Adverse Effects and Management

While this summary excludes detailed discussions on adverse effects, it is worth noting that research into Linezolid's side effects, such as peripheral neuropathy and hematological changes, contributes to a broader understanding of its safety profile. Managing these adverse effects is integral to the clinical application of Linezolid and similar compounds (Rho et al., 2004; Lodise et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name

3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11-13(9-10-15-11)8-4-7-12-5-2-1-3-6-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGCBDAJXZVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

CAS RN

2004404-03-7
Record name 3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.